molecular formula C21H22N4O B4446379 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine

3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine

Cat. No. B4446379
M. Wt: 346.4 g/mol
InChI Key: PDSCTZJKHUOENS-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine, also known as MPDP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine involves its binding to the dopamine D2 receptor. This binding leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway, which is involved in the regulation of neuronal activity. 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, leading to increased motivation and reward-seeking behavior. 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine. One area of interest is the development of more potent and selective dopamine D2 receptor agonists. Another area of interest is the investigation of the long-term effects of 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine on neuronal function and behavior. Finally, there is a need for further research on the potential therapeutic applications of 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine, particularly in the treatment of mood disorders.
In conclusion, 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine is a chemical compound that has significant potential for scientific research in the field of neuroscience. Its unique properties and potential applications make it an important tool for studying the role of the dopamine D2 receptor in various physiological and behavioral processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine.

Scientific Research Applications

3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine has also been shown to have anxiolytic and antidepressant properties, making it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-26-19-9-7-18(8-10-19)24-13-15-25(16-14-24)21-12-11-20(22-23-21)17-5-3-2-4-6-17/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCTZJKHUOENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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